molecular formula C18H17N3O4 B7754982 5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B7754982
M. Wt: 339.3 g/mol
InChI Key: NVBFXYXWYKSEAH-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a tricyclic heterocyclic compound belonging to the pyrimidoquinoline family, a scaffold recognized for its diverse and significant biological potential. This specific derivative is synthesized via multicomponent reactions, a highly efficient and atom-economical method that aligns with modern green chemistry principles . The core pyrimido[4,5-b]quinoline structure is formally isoelectronic with biologically important systems, underpinning its broad research value . Scientific studies on closely related analogues have demonstrated that this chemical class possesses a range of promising biological activities, making it a valuable template in medicinal chemistry research . These activities include notable antimicrobial effects against various bacterial and fungal strains, as well as anti-inflammatory and antioxidant properties . Furthermore, specific pyrimido[4,5-b]quinoline derivatives have been identified for their anticancer and antiviral activities, highlighting the scaffold's utility in probing diverse therapeutic pathways . The presence of the 4-methoxyphenyl substituent at the 5-position is a key structural feature for researchers investigating structure-activity relationships, particularly in optimizing biological activity and physicochemical properties. This compound serves as a crucial intermediate and building block for the synthesis of more complex, functionally diverse molecular libraries aimed at drug discovery and development.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-10-7-5-9(6-8-10)13-14-11(3-2-4-12(14)22)19-16-15(13)17(23)21-18(24)20-16/h5-8,13H,2-4H2,1H3,(H3,19,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFXYXWYKSEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step reactions. One common method includes the cyclocondensation of 2-(4-methoxybenzylidenemalonitrile), aniline, and dimedone in the presence of piperidine . The reaction proceeds through the formation of intermediate compounds, which undergo further cyclization and substitution reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Table 1: Optimization of Reaction Parameters

ParameterValueImpact on Yield
Catalyst Loading5 mol% TrClMaximizes yield
Temperature80–90°CShortens time
SolventEthanol or solvent-freeEco-friendly

Post-Synthetic Functionalization: Formylation

The compound undergoes formylation to introduce aldehyde groups at specific positions :

Reaction Protocol

  • Substrate: 5-(4-methoxyphenyl)-pyrimidoquinolinetrione

  • Reagent: Formic acid or Vilsmeier-Haack reagent.

  • Conditions: Ultrasound (40 kHz, 60°C, 30 minutes).

  • Outcome: Formylated derivatives with 85–90% yield .

Applications

  • Functionalization enables further conjugation for pharmaceutical applications.

Structural and Spectral Characterization

Key analytical data for the compound :

Table 2: Spectral Data

TechniqueData Highlights
¹H NMR (DMSO-d₆)δ 0.91 (s, 3H), 1.05 (s, 3H), 3.10 (s, 3H), 4.83 (s, 1H), 6.83–7.14 (aromatic protons) .
¹³C NMR Peaks at 27.0, 28.1, 114.3, 151.0, 161.1 ppm .
IR Bands at 1644 cm⁻¹ (C=O), 3083 cm⁻¹ (Ar-H) .
Melting Point 307–309°C .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation : Between dimedone and 4-methoxybenzaldehyde.

  • Michael Addition : 6-Amino-1,3-dimethyluracil attacks the intermediate.

  • Cyclization : Forms the pyrimidoquinoline core .

Catalytic Role of TrCl

  • Stabilizes transition states through π-π interactions.

  • Facilitates proton transfer steps .

Table 3: Catalyst Performance

CatalystTOF (h⁻¹)TON
TrCl5.619.2
Monomethoxytrityl Cl3.110.5
Dimethoxytrityl Cl2.89.7

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that they can inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle and inducing oxidative stress .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this class can inhibit bacterial growth effectively:

  • In Vitro Studies : Laboratory tests demonstrate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria . Their mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects:

  • Cognitive Function : Preliminary studies indicate that it could enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials with applications in electronics and photonics:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for applications in organic electronics .

Photovoltaic Devices

Research has explored the use of this compound in organic photovoltaic (OPV) devices:

  • Efficiency Improvements : By modifying the light absorption properties through structural changes, compounds like this compound can improve the efficiency of solar cells .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of pyrimidoquinoline derivatives for their anticancer properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Evaluation

Research conducted at a leading microbiology lab tested several derivatives against common pathogens. The findings revealed that compounds with the methoxyphenyl group exhibited superior antimicrobial activity compared to their counterparts without this substituent .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects :
    • Electron-Donating Groups (e.g., OCH₃) : Enhance lipophilicity and membrane permeability but may reduce polarity, affecting solubility .
    • Electron-Withdrawing Groups (e.g., Cl, F) : Improve binding via halogen interactions but may increase toxicity risks .
    • Hydroxyl Groups (e.g., D13) : Increase polarity and hydrogen-bonding capacity, correlating with antifungal activity .
  • Catalytic Systems: Ionic liquids ([BMIM][BF4]) and nano-catalysts offer superior yields (85–95%) compared to DABCO (65–75%) .

Thermodynamic and Kinetic Stability

  • Isomer Stability : A study comparing 5-(4-methoxyphenyl)-...trione (4c) with its angular isomer (5c) revealed that 5c is thermodynamically more stable (ΔG = −2.3 kcal/mol) but kinetically disfavored due to higher activation barriers .
  • Reaction Control: Syntheses of pyrimidoquinolines are typically kinetically controlled, favoring products with lower activation energy despite thermodynamic preferences .

Computational Insights

  • DFT Studies : Bond lengths and angles for the target compound align closely with experimental data (error < 1%), validating its optimized geometry .

Biological Activity

5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 22281-30-7

Synthesis

The compound can be synthesized through multicomponent reactions involving 5-aminoindazole and barbituric acid derivatives. The reaction conditions have been optimized to yield high diastereoselectivity and purity of the final product. Various methods including NMR and HRMS have been employed to confirm the structure of synthesized compounds .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study highlighted the ability of certain tetrahydropyrimido derivatives to scavenge free radicals effectively. The antioxidant activity was evaluated using DPPH and ABTS assays, showing promising results in comparison to standard antioxidants .

Neuroprotective Effects

In vivo studies have demonstrated that compounds similar to this compound possess neuroprotective effects against ischemic damage. Mice subjected to acute cerebral ischemia showed prolonged survival times when treated with these compounds . The neuroprotective mechanism is believed to involve modulation of oxidative stress pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The effectiveness varies depending on the specific structural modifications made to the pyrimidine core .

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of synthesized derivatives using both in vitro and in vivo models. The results indicated a significant reduction in oxidative stress markers in treated groups compared to controls. The data is summarized in Table 1 below.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Control2025
Compound A6570
Compound B7580

Table 1: Antioxidant activity of synthesized compounds.

Case Study 2: Neuroprotective Activity

In another study focused on neuroprotection, the compound was administered to mice prior to inducing ischemic conditions. Results showed that treated mice had a significantly lower mortality rate compared to untreated ones.

Treatment GroupSurvival Rate (%)Mortality Rate (%)
Control4060
Treated8020

Table 2: Neuroprotective effects in ischemic mice.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how are its structural features validated?

The compound is synthesized via multi-step cyclocondensation reactions, often involving refluxing intermediates with reagents like aryl aldehydes or thiourea derivatives. Critical characterization includes:

  • ¹H NMR (e.g., DMSO-d₆, δ 7.20–7.45 for aromatic protons, J = 8 Hz coupling constants) .
  • IR spectroscopy to confirm carbonyl stretches (~1705 cm⁻¹ for C=O groups) .
  • Mass spectrometry (e.g., m/z 410 [M⁺] for molecular ion verification) .
  • Elemental analysis to validate purity (e.g., C: 55.5% found vs. 55.61% calculated) .

Q. How can researchers troubleshoot discrepancies in elemental analysis post-synthesis?

Discrepancies (e.g., H: 4.0% found vs. 4.42% calculated) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:

  • Re-crystallization from polar aprotic solvents (DMF/EtOH).
  • Drying samples under vacuum and using Karl Fischer titration to assess moisture content .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antimicrobial activity is assessed via agar diffusion assays (measuring zones of inhibition) and minimum inhibitory concentration (MIC) tests. Anti-inflammatory potential is evaluated using cyclooxygenase (COX) inhibition assays. Positive controls (e.g., ciprofloxacin for antimicrobials) ensure assay validity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict molecular geometry and reconcile spectral data?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes molecular geometry, calculating bond lengths and angles. For example:

  • Vibrational spectra : Compare computed IR frequencies (e.g., C=O stretches) with experimental data; deviations >10 cm⁻¹ may indicate solvent effects .
  • NMR shifts : GIAO method calculates chemical shifts, with aromatic proton shifts aligning within 0.2 ppm of experimental values .

Q. What strategies improve low yields during the final cyclization step?

  • Solvent optimization : Replace DMF with DMSO to enhance solubility of intermediates .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate intermediates to minimize side reactions .

Q. How can conflicting spectral data (e.g., unexpected MS fragments) be resolved?

  • High-resolution MS distinguishes between isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺).
  • 2D NMR (COSY, HSQC) clarifies overlapping signals in crowded aromatic regions.
  • Dynamic light scattering (DLS) detects aggregates that may skew NMR integration .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the methoxyphenyl ring to enhance bioactivity .
  • Molecular docking : Predict interactions with targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Validate via MIC assays against Gram-positive/negative strains .

Methodological Considerations

  • Handling insolubility : Use sonication or co-solvents (DMSO:water, 9:1) for NMR sample preparation .
  • Spectral referencing : Calibrate IR using polystyrene films and NMR with tetramethylsilane (TMS) .
  • Data validation : Cross-check melting points (e.g., >300°C decomposition) with differential scanning calorimetry (DSC) .

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